molecular formula C8H12IN3O2 B13558340 Methyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate

Methyl 2-amino-4-(4-iodo-1h-pyrazol-1-yl)butanoate

Cat. No.: B13558340
M. Wt: 309.10 g/mol
InChI Key: JCESCFJWIJHDBA-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with a thiol group would yield a thiolated pyrazole derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The iodine-substituted pyrazole ring can interact with various enzymes and receptors, potentially modulating their activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-(4-iodo-1H-pyrazol-1-yl)butanoate is unique due to the presence of the iodine atom on the pyrazole ring, which can significantly influence its reactivity and biological activity compared to other pyrazole derivatives.

Properties

Molecular Formula

C8H12IN3O2

Molecular Weight

309.10 g/mol

IUPAC Name

methyl 2-amino-4-(4-iodopyrazol-1-yl)butanoate

InChI

InChI=1S/C8H12IN3O2/c1-14-8(13)7(10)2-3-12-5-6(9)4-11-12/h4-5,7H,2-3,10H2,1H3

InChI Key

JCESCFJWIJHDBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCN1C=C(C=N1)I)N

Origin of Product

United States

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